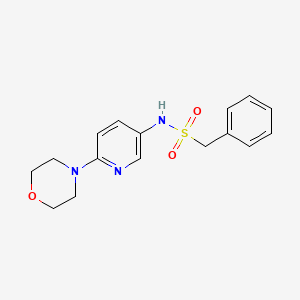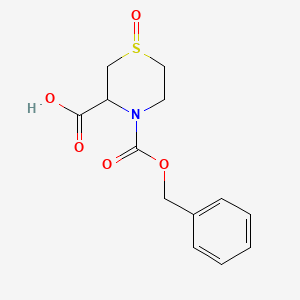
N-(6-モルフォリノ-3-ピリジニル)(フェニル)メタンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields
科学的研究の応用
N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Some related compounds have shown anticancer activity in liver and breast cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide. Specific details about how these factors affect this compound are currently unknown .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a 6-chloropyridine intermediate through chlorination reactions.
Introduction of the Morpholine Ring: The 6-chloropyridine intermediate is then reacted with morpholine under basic conditions to form the 6-morpholino-3-pyridinyl intermediate.
Sulfonamide Formation: The final step involves the reaction of the 6-morpholino-3-pyridinyl intermediate with phenylmethanesulfonyl chloride in the presence of a base to yield N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide.
Industrial Production Methods
Industrial production of N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- N-(6-morpholino-3-pyridinyl)(phenyl)carbamates
- N-(6-morpholino-3-pyridinyl)(phenyl)ureas
- N-(6-morpholino-3-pyridinyl)(phenyl)thioureas
Uniqueness
N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and reactivity. This differentiates it from similar compounds like carbamates and ureas, which have different functional groups and, consequently, different chemical behaviors and applications.
特性
IUPAC Name |
N-(6-morpholin-4-ylpyridin-3-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,13-14-4-2-1-3-5-14)18-15-6-7-16(17-12-15)19-8-10-22-11-9-19/h1-7,12,18H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXQBBWBEQRFGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2355136.png)


![N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2355140.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine](/img/structure/B2355142.png)



![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2355148.png)




